2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Overview
Description
“2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide” is a chemical compound with the molecular formula C13H16ClNO . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Chloro-N-(hydroxymethyl)acetamide, a N-hydroxymethyl derivative of chloroacetamide, can be synthesized by the reaction of 2-chloracetamide with formaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydronaphthalenyl group attached to an acetamide group via a nitrogen atom . The acetamide group also has a methyl group and a chlorine atom attached to it .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, 2-Chloro-N-(hydroxymethyl)acetamide can undergo hydrolysis to form corresponding phenoxy acid .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 237.73 . It has a density of 1.1±0.1 g/cm3, a boiling point of 258.3±23.0 °C at 760 mmHg, and a flash point of 110.0±22.6 °C .Scientific Research Applications
1. Structural Analysis and Interaction Studies
A study by Gouda et al. (2022) focused on a similar compound, exploring its molecular structure and interactions. The research utilized single-crystal X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. This approach aids in understanding the compound's stability and potential applications in materials science.
2. Synthesis Methodologies
Research on the synthesis of related compounds is vital. For example, Nguyen et al. (2003) developed a method for the synthesis of 7-halo-1-indanones and 8-halo-1-tetralones, showcasing the versatility in creating similar structures. This can inform the synthesis of 2-Chloro-N-Methyl-N-(1,2,3,4-Tetrahydronaphthalen-1-Yl)Acetamide.
3. Enamide Synthesis from Ketones
Research by Zhao et al. (2011) on the synthesis of enamides from ketones provides insight into the processes that can be applied to the synthesis and modification of compounds like this compound.
4. Comparative Metabolism Studies
Studies on the metabolism of similar compounds provide insights into biological interactions. Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing a comparative analysis that could be applicable to the metabolism of this compound.
5. Synthesis of Derivatives and Bioactive Compounds
Research on the synthesis of bioactive derivatives provides insights into the potential applications in medicine and biology. For instance, studies by Yi et al. (2005) and Markosyan et al. (2018) on the synthesis of chlorinated compounds and their derivatives could inform the development of bioactive substances from this compound.
6. Anticancer and Antioxidant Activity Studies
Investigations into the anticancer and antioxidant activities of similar compounds can guide research into the potential therapeutic applications of this compound. Works by Hamdy et al. (2013) and Altıntop et al. (2018) provide valuable insights into the anticancer properties of related compounds.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-15(13(16)9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12H,4,6,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTYMFJRZLOGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC2=CC=CC=C12)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324695 | |
Record name | 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835144 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
276886-84-1 | |
Record name | 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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